molecular formula C10H11BrClNO2 B1487287 2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide CAS No. 2010443-16-8

2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide

Cat. No.: B1487287
CAS No.: 2010443-16-8
M. Wt: 292.55 g/mol
InChI Key: VTGGVIQVKBIUIB-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide is a synthetic halogenated organic compound featuring a propanamide core substituted with a 3-bromo-5-chlorophenoxy group and an N-methyl moiety. Its molecular scaffold, which incorporates both bromo and chloro substituents on an aromatic ring linked to an amide, is of significant interest in medicinal chemistry for the development of novel bioactive molecules . Compounds with similar structural features, particularly those based on a phenoxyacetamide skeleton, are frequently explored as key intermediates in pharmaceutical research for their potential biological activities . The presence of multiple halogens can enhance the molecule's lipophilicity and influence its interaction with biological targets, making it a valuable building block in structure-activity relationship (SAR) studies . Researchers utilize this compound and its analogs in various applications, including the synthesis and exploration of new chemical entities for receptor binding assays . The structural motif of an N-alkyl amide is common in the design of molecules intended to modulate enzyme function or receptor signaling, as seen in other research compounds . As with all such specialized chemicals, this compound is provided For Research Use Only. It is strictly intended for laboratory research and chemical analysis and is not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-(3-bromo-5-chlorophenoxy)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO2/c1-6(10(14)13-2)15-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGGVIQVKBIUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide

  • Structure: The trifluoromethyl (-CF₃) group at the 5-position introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the target compound’s phenoxy group.
  • Synthesis: Likely involves halogenation and amidation steps similar to methods described for brominated furanones (e.g., N-bromosuccinimide-mediated bromination) .
  • Applications : The -CF₃ group may improve lipophilicity and binding affinity in receptor-targeted molecules .

2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide

  • Crystallography : Structural determination via SHELX software (common for small-molecule refinement) highlights planar amide groups and halogen···π interactions .

2-[(3-Fluorophenyl)amino]-N-methylpropanamide

  • Thermochemistry : N-Methylpropanamide derivatives exhibit vaporization enthalpies (ΔHvap) around 39.7 kJ·mol⁻¹, suggesting moderate volatility influenced by substituent polarity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents ΔHvap (kJ·mol⁻¹) Notable Features
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide* ~292.6 3-Br, 5-Cl, phenoxy, N-Me N/A High lipophilicity, halogen bonding
3-Bromo-N-[2-chloro-5-(CF₃)phenyl]propanamide 365.6 3-Br, 2-Cl, 5-CF₃ N/A Enhanced metabolic stability
N-Methylpropanamide 101.1 N-Me 39.7 Baseline for volatility comparison

*Estimated values based on structural analogs.

Research Implications

The comparison underscores the role of halogen and substituent choice in tuning molecular properties. For instance:

  • Electron-withdrawing groups (e.g., -CF₃) improve stability but may reduce solubility.
  • Hydrogen-bond donors (e.g., -OH) enhance solubility but increase susceptibility to metabolic oxidation .
  • Halogen placement (ortho vs. para) affects steric hindrance and crystal packing, as observed in SHELX-refined structures .

Further studies on this compound should prioritize experimental determination of its thermochemical and crystallographic parameters to validate computational predictions.

Preparation Methods

Preparation of Key Starting Materials

2.1. Synthesis of 3-Bromo-5-chlorophenol

While direct literature on 3-bromo-5-chlorophenol synthesis is limited in the provided sources, related halogenated aromatic compounds such as 2-bromo-5-chloropyridine are synthesized via bromination of amino-substituted precursors under acidic conditions with bromine and sodium nitrite (diazotization). Analogous electrophilic aromatic substitution or halogenation reactions can be adapted for phenol derivatives.

2.2. Preparation of N-Methylpropanamide Derivative

The propanamide scaffold is typically prepared by amidation of propanoic acid derivatives with methylamine or via acyl chloride intermediates. For example, amide coupling using thionyl chloride to convert acids to acid chlorides followed by reaction with amines is a common method.

Formation of the Aryl Ether Linkage

The key step in preparing 2-(3-bromo-5-chlorophenoxy)-N-methylpropanamide is the formation of the aryl ether bond between the phenol and the propanamide moiety.

  • Nucleophilic Aromatic Substitution (SNAr): The phenol oxygen acts as a nucleophile attacking an electrophilic carbon bearing a suitable leaving group on the propanamide derivative. This reaction is often facilitated by bases such as potassium carbonate in polar aprotic solvents like 2-propanol or DMF.

  • Williamson Ether Synthesis: Another approach involves deprotonation of the phenol with a base to form the phenolate ion, which then displaces a halide or tosylate on the propanamide side chain.

In the synthesis of related compounds, potassium carbonate in 2-propanol at elevated temperatures (around 85 °C) for extended periods (16 hours) has been effective to afford high yields of aryl ether products.

Amide Bond Formation

Amide formation in the context of this compound involves coupling the amine (methylamine or N-methylamine) with the carboxylic acid or its activated derivative.

  • Acid Chloride Route: The carboxylic acid is converted to an acid chloride using reagents like thionyl chloride, then reacted with methylamine to form the amide.

  • Direct Coupling: Alternatively, coupling agents such as EDCI or DCC can facilitate direct amidation under mild conditions.

Representative Synthetic Procedure (Based on Analogous Systems)

Step Reagents & Conditions Description Yield & Notes
1 3-Bromo-5-chlorophenol + K2CO3, 2-propanol, 85 °C, 16 h Formation of phenolate ion and nucleophilic substitution with N-methylpropanamide derivative Moderate to good yields (~40-70%) depending on substrate purity and conditions
2 Propanoic acid + SOCl2, reflux Conversion to acid chloride intermediate High yield, typically >90%
3 Acid chloride + methylamine, low temperature Amidation to form N-methylpropanamide High yield, mild conditions prevent side reactions
4 Purification by column chromatography Isolation of pure this compound Purity >95% by NMR and melting point

Analytical Data and Characterization

  • Melting Point: Typically in the range of 70–120 °C depending on purity.
  • NMR Spectroscopy: Proton NMR shows characteristic aromatic protons with coupling constants indicative of substitution pattern; amide NH and methyl signals confirm amide formation.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound.
  • Chromatography: Column chromatography on silica gel using ethyl acetate/hexane mixtures effectively purifies the compound.

Summary Table of Preparation Methods

Preparation Aspect Methodology Reagents Conditions Yield Range Reference
Halogenated Phenol Preparation Electrophilic halogenation or substitution Bromine, Chlorine, Sodium nitrite, Acidic media 0–25 °C, aqueous acidic 70–95%
Acid Chloride Formation Reaction of acid with thionyl chloride SOCl2 Reflux, inert atmosphere >90%
Amide Coupling Acid chloride + methylamine Methylamine (aq or gas) 0–25 °C, short reaction time 80–95%
Ether Formation Phenol + alkyl halide or activated amide K2CO3, 2-propanol 85 °C, 16 h 40–70%

Research Findings and Notes

  • The use of polar aprotic solvents such as DMAc or DMF enhances reaction rates for aromatic substitutions and bromination steps.
  • Maintaining low temperatures during halogenation prevents overbromination and side reactions.
  • Potassium carbonate is a preferred base for phenol deprotonation due to its moderate basicity and solubility in alcohol solvents.
  • Purification by column chromatography is essential to remove unreacted starting materials and side products, ensuring high purity.
  • The described methods are adaptable for preparing analogs with different halogen substitutions on the aromatic ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide
Reactant of Route 2
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2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide

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